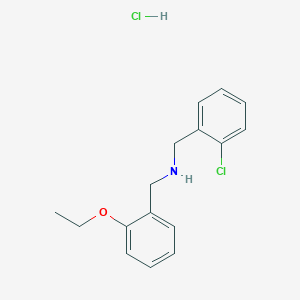![molecular formula C20H25FN2O2 B5401532 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)
1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine is a chemical compound that has gained significant attention from the scientific community due to its potential use in medical research. This compound is commonly referred to as F13714 and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields of research.
作用機序
The mechanism of action of F13714 involves its binding to the dopamine D4 receptor. This binding results in the activation of the receptor, which leads to an increase in dopamine release in the brain. This increase in dopamine release has been shown to have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that F13714 has a number of biochemical and physiological effects. These effects include an increase in dopamine release in the brain, as well as an increase in the activity of certain neurotransmitters such as glutamate and GABA. F13714 has also been shown to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using F13714 in lab experiments is its high affinity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using F13714 is its relatively low selectivity for the dopamine D4 receptor. This means that it may also bind to other receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving F13714. One area of research could focus on the development of more selective dopamine D4 receptor agonists. This could help to improve the specificity of experiments involving this receptor. Another area of research could focus on the use of F13714 in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Finally, F13714 could also be studied for its potential use in the treatment of other diseases such as Alzheimer's disease, where its anti-inflammatory effects could be beneficial.
合成法
The synthesis of F13714 is a complex process that involves several steps. The first step involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride to form 3,5-dimethyl-4-isoxazolyl chloride. The second step involves the reaction of 3,5-dimethyl-4-isoxazolyl chloride with N-Boc-1-piperidinylamine to form the intermediate compound N-Boc-1-[(3,5-dimethyl-4-isoxazolyl)amino]piperidine. The final step involves the deprotection of the Boc group using trifluoroacetic acid to form the desired compound, F13714.
科学的研究の応用
F13714 has been studied extensively for its potential applications in medical research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that F13714 has a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This makes F13714 a potential candidate for the development of new treatments for psychiatric disorders such as schizophrenia and bipolar disorder.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-14-19(15(2)25-22-14)12-20(24)23-11-3-4-17(13-23)6-5-16-7-9-18(21)10-8-16/h7-10,17H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPUWZLVWGZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane](/img/structure/B5401460.png)

![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5401479.png)

![5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401486.png)
![2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5401491.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5401499.png)
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)

